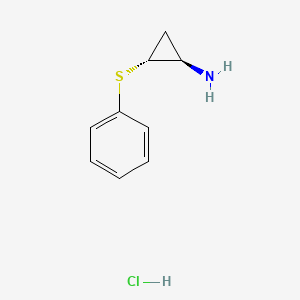

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride, commonly known as PSC, is a cyclopropane derivative that has gained attention in the scientific community due to its potential applications in drug discovery. PSC is a chiral compound with two enantiomers, (1R,2R)-PSC and (1S,2S)-PSC. In

Aplicaciones Científicas De Investigación

Lewis Acid-Catalyzed Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is a critical reaction in organic synthesis. Lifchits and Charette (2008) demonstrated this process using methyl 1-nitrocyclopropanecarboxylates, which proceed at room temperature while preserving enantiomeric purity. This methodology contributes to the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, illustrating the compound's utility in developing therapeutic agents (Lifchits & Charette, 2008).

Synthesis of Potential Antidepressants

In the field of medicinal chemistry, the synthesis of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, as reported by Bonnaud et al. (1987), represents a significant step forward. These compounds have shown potential as antidepressants, with several derivatives displaying more activity than traditional medications such as imipramine and desipramine. This research not only highlights the chemical versatility of cyclopropane derivatives but also their potential therapeutic value (Bonnaud et al., 1987).

Catalytic Synthesis and Drug Development

Wang, Liu, and Tsai (2019) developed an efficient process for the hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a crucial building block for Ticagrelor synthesis. Their work showcases the application of enzymatic catalysis to achieve quantitative improvements in enzyme activity and enantioselectivity. This research underscores the compound's relevance in synthesizing optically pure pharmaceutical intermediates, offering insights into enzymatic performance and potential applications in drug synthesis (Wang, Liu, & Tsai, 2019).

Oxidation Reactions and Nitrenium Ions

Hiyama, Koide, and Nozaki's study on the oxidation of cyclopropylamines and aziridines with lead tetraacetate highlights the compound's role in organic reaction mechanisms. This research provides valuable insights into the generation of nitrenium ions and offers novel methods for C=C bond cleavage, illustrating the fundamental chemical properties and reactions of cyclopropane derivatives (Hiyama, Koide, & Nozaki, 1975).

Propiedades

IUPAC Name |

(1R,2R)-2-phenylsulfanylcyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS.ClH/c10-8-6-9(8)11-7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELZSLALSHPFKT-VTLYIQCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1SC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1SC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2395130.png)

![2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2395132.png)

![1-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2395138.png)

![N-cyclohexyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2395139.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395143.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395144.png)

![7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2395145.png)

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2395146.png)

![7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2395147.png)